molecular formula C22H17N3O B2475722 (E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 372098-45-8

(E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2475722
CAS No.: 372098-45-8
M. Wt: 339.398
InChI Key: DCPSYTJQIQIBDJ-HZHRSRAPSA-N
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Description

(E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrazole ring, and a hydroxylamine functional group

Scientific Research Applications

(E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of oxidative stress or enzyme inhibition is beneficial.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of a biphenyl-substituted pyrazole aldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.

Mechanism of Action

The mechanism of action of (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, or altering the redox state of the cellular environment. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine: shares similarities with other biphenyl-substituted pyrazole compounds and hydroxylamine derivatives. Examples include:

Uniqueness

The uniqueness of (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine lies in its specific combination of functional groups and structural features. The presence of both a biphenyl group and a pyrazole ring, along with the hydroxylamine moiety, provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.

Properties

IUPAC Name

(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16,26H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSYTJQIQIBDJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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